molecular formula C18H13BrN2O4 B6517855 7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-05-7

7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517855
CAS RN: 902856-05-7
M. Wt: 401.2 g/mol
InChI Key: IXFHGRVGKKOEQU-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of organic compounds that have shown a therapeutic interest . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .


Synthesis Analysis

The synthesis of coumarin-pyrimidine derivatives has been reported by a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol .


Molecular Structure Analysis

Pyridopyrimidines are heterocyclic compounds. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed .

Mechanism of Action

While the specific mechanism of action for your compound is not available, pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Future Directions

The future directions in the field of pyridopyrimidines research involve the development of new synthetic protocols to prepare these derivatives which have shown a therapeutic interest .

properties

IUPAC Name

7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-24-14-8-11(19)5-10-7-13-17(23)20-16(21-18(13)25-15(10)14)9-3-2-4-12(22)6-9/h2-6,8,22H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHGRVGKKOEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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